Butyl 3-(dimethoxyphosphoryl)propanoate
Description
Butyl 3-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a butyl ester group, a central propanoate backbone, and a dimethoxyphosphoryl substituent. The phosphoryl group imparts polarity and reactivity, enabling interactions in catalytic systems or biological targets .
Properties
CAS No. |
52726-69-9 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
butyl 3-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C9H19O5P/c1-4-5-7-14-9(10)6-8-15(11,12-2)13-3/h4-8H2,1-3H3 |
InChI Key |
AAXTXZGECJDLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-(dimethoxyphosphoryl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The general reaction involves heating the carboxylic acid and alcohol to form the ester and water. For example, the esterification of 3-(dimethoxyphosphoryl)propanoic acid with butanol in the presence of sulfuric acid can yield Butyl 3-(dimethoxyphosphoryl)propanoate.
Industrial Production Methods
Industrial production of esters like Butyl 3-(dimethoxyphosphoryl)propanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(dimethoxyphosphoryl)propanoic acid and butanol.
Reduction: 3-(dimethoxyphosphoryl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(dimethoxyphosphoryl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 3-(dimethoxyphosphoryl)propanoate involves its hydrolysis to release the active carboxylic acid and alcohol. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . This process can be catalyzed by enzymes such as esterases in biological systems .
Comparison with Similar Compounds
Phosphorylated Propanoate Esters
Compounds sharing the phosphorylated propanoate backbone but differing in ester groups or substituents provide insights into structure-property relationships.
Key Findings :
- Ester Chain Impact : Ethyl esters (e.g., 7h–7k) exhibit melting points between 109–154°C and synthesis yields of 81–89% . The butyl analog likely has lower crystallinity and higher lipophilicity due to the longer alkyl chain.
- Substituent Effects : Chloro, fluoro, or methyl groups on aromatic rings enhance steric and electronic effects, influencing reactivity in antiproliferative applications .
Butyl Esters with Varied Backbones
Butyl esters of propanoic acid derivatives with non-phosphoryl substituents highlight the role of functional groups in biological activity.
Key Findings :
- Bioactivity: The 4-hydroxyphenyl group in Butyl 3-(4-hydroxyphenyl)propanoate contributes to antioxidant (TEAC = 0.427) and antifungal activity, whereas the phosphoryl group in Butyl 3-(dimethoxyphosphoryl)propanoate may prioritize chemical reactivity over direct bioactivity .
- Lipophilicity : Butyl esters generally enhance lipid solubility, making them suitable for lipid-rich matrices (e.g., food additives or drug delivery) .
Pesticide-Related Butyl Esters
Butyl esters in agrochemicals demonstrate structural diversity and functional versatility.
| Compound Name | Substituents | Use |
|---|---|---|
| Cyhalofop-butyl | 4-cyano-2-fluorophenoxy, phenoxy | Herbicide |
| Fluazifop-P butyl ester | Trifluoromethylpyridinyl, phenoxy | Herbicide |
Key Findings :
- Structural Complexity: Pesticides like cyhalofop-butyl incorporate aromatic and heterocyclic groups for target specificity, contrasting with Butyl 3-(dimethoxyphosphoryl)propanoate’s simpler phosphoryl motif .
- Ester Stability : The butyl group in pesticides balances volatility and persistence, whereas phosphoryl-containing esters may prioritize reactivity in synthetic pathways .
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